![molecular formula C9H9F3N2O B13692721 8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of an amino group at the 8th position and a trifluoromethyl group at the 6th position on the benzo[b][1,4]oxazine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of 2-aminophenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, reduced oxazines, and oxidized derivatives. These products can have different chemical and physical properties, making them useful in diverse applications.
Aplicaciones Científicas De Investigación
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in the position and type of substituents.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds have a fused tricyclic structure and exhibit different chemical properties.
Uniqueness
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9F3N2O |
|---|---|
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-8-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-3-6(13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2,13H2 |
Clave InChI |
ARGVRMAUKYQOTR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2N1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)




![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
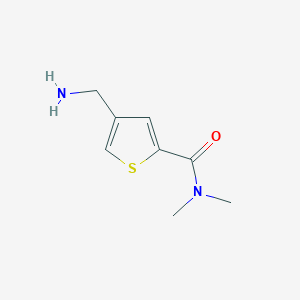
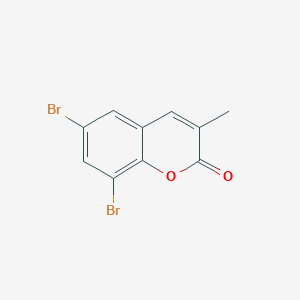
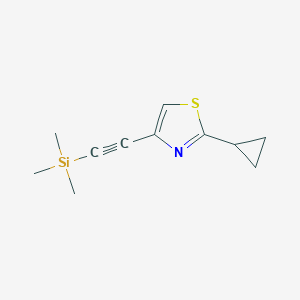
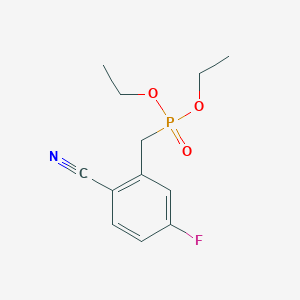
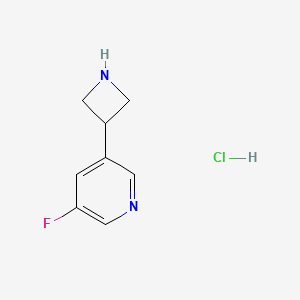

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
